molecular formula C31H36N6O8 B12297026 2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

Cat. No.: B12297026
M. Wt: 620.7 g/mol
InChI Key: MWOPHYKKEDTKAZ-UHFFFAOYSA-N
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Description

Delimotecan, also known as MEN 4901/T-0128, is a novel prodrug of the camptothecin derivative T-2513. It is designed to selectively inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Delimotecan is primarily investigated for its potential in treating solid tumors, including metastatic melanoma and other refractory cancers .

Preparation Methods

Delimotecan is synthesized by conjugating a camptothecin analog (T-2513) to carboxymethyl dextran through a triglycine linker . The synthetic route involves several steps:

    Synthesis of T-2513: This involves the chemical modification of camptothecin to produce the active derivative T-2513.

    Conjugation to Carboxymethyl Dextran: T-2513 is then bound to carboxymethyl dextran using a triglycine linker. This step is crucial for enhancing the solubility and bioavailability of the compound.

    Purification: The final product is purified to remove any unreacted starting materials and by-products.

Industrial production methods for delimotecan involve scaling up these synthetic steps under controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Delimotecan undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Cathepsin B: For hydrolysis of delimotecan to T-2513.

    Enzymatic Conditions: For the metabolism of T-2513 to SN-38 and other metabolites.

The major products formed from these reactions are T-2513 and its active metabolites, including SN-38 .

Mechanism of Action

Delimotecan exerts its effects by selectively inhibiting topoisomerase I. The mechanism involves:

Comparison with Similar Compounds

Delimotecan is compared with other camptothecin derivatives, such as irinotecan and topotecan. The uniqueness of delimotecan lies in its:

Similar compounds include:

    Irinotecan: Another camptothecin derivative used in cancer therapy.

    Topotecan: A camptothecin analog used for treating ovarian and small cell lung cancer.

Properties

Molecular Formula

C31H36N6O8

Molecular Weight

620.7 g/mol

IUPAC Name

2-amino-N-[2-[[2-[3-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]propylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C31H36N6O8/c1-3-18-19-10-17(44-9-5-8-33-26(39)13-35-27(40)14-34-25(38)12-32)6-7-23(19)36-28-20(18)15-37-24(28)11-22-21(29(37)41)16-45-30(42)31(22,43)4-2/h6-7,10-11,43H,3-5,8-9,12-16,32H2,1-2H3,(H,33,39)(H,34,38)(H,35,40)

InChI Key

MWOPHYKKEDTKAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCNC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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